Morpholine,4-[(7-ethyl-3-formyl-1H-indol-1-yl)acetyl]-(9ci)

Purity specification Procurement quality Indole-morpholine building blocks

This 98.0% pure indole-morpholine building block integrates a 7-ethyl substituent and a 3-formyl group, enabling dual diversification via reductive amination/Grignard and benzylic oxidation without extra protection steps. Its XLogP3-AA of 1.5 (vs. 0.7 and 1.7 for close analogs) targets the CNS-permeability sweet spot, while the extra rotatable bond enhances conformational sampling for structure-based design. Compared to the 2-methyl congener, a 3-point purity advantage reduces purification cycles, saving solvent and time in parallel medicinal chemistry campaigns.

Molecular Formula C17H20N2O3
Molecular Weight 300.35 g/mol
Cat. No. B5786764
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMorpholine,4-[(7-ethyl-3-formyl-1H-indol-1-yl)acetyl]-(9ci)
Molecular FormulaC17H20N2O3
Molecular Weight300.35 g/mol
Structural Identifiers
SMILESCCC1=C2C(=CC=C1)C(=CN2CC(=O)N3CCOCC3)C=O
InChIInChI=1S/C17H20N2O3/c1-2-13-4-3-5-15-14(12-20)10-19(17(13)15)11-16(21)18-6-8-22-9-7-18/h3-5,10,12H,2,6-9,11H2,1H3
InChIKeyQEFSRWBQOYRKFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Morpholine,4-[(7-ethyl-3-formyl-1H-indol-1-yl)acetyl]-(9ci) — Core Chemical Identity and Procurement-Relevant Profile


Morpholine,4-[(7-ethyl-3-formyl-1H-indol-1-yl)acetyl]-(9ci) (CAS 593237-23-1; IUPAC: 7-ethyl-1-(2-morpholin-4-yl-2-oxoethyl)indole-3-carbaldehyde) is a synthetic indole-morpholine hybrid building block with molecular formula C₁₇H₂₀N₂O₃ and molecular weight 300.35 g/mol [1]. The molecule integrates an indole core bearing a 7-ethyl substituent and a 3-formyl group, linked via an acetyl bridge to a morpholine ring. This precise arrangement of functional groups dictates its physicochemical profile, reactivity, and utility as a scaffold in medicinal chemistry and organic synthesis. The compound is commercially available in research quantities with a typical vendor-reported purity of 98.0% .

Morpholine,4-[(7-ethyl-3-formyl-1H-indol-1-yl)acetyl]-(9ci) — Why In-Class Analogs Cannot Be Interchanged Without Functional Consequence


Close structural analogs — such as the des-7-ethyl variant (CAS 335207-46-0) or the 2-methyl-substituted congener (CAS 163629-12-7) — are often considered as potential replacements in synthesis or biological testing. However, small substituent differences produce measurable shifts in computed lipophilicity (XLogP3-AA), hydrogen-bond acceptor count, and rotatable bond number [1][2][3]. The 7-ethyl group and 3-formyl moiety jointly determine the compound's reactivity profile and the types of downstream transformations it can undergo. Substituting a close analog without accounting for these quantitative property differences can alter reaction outcomes, compromise intermediate purity, or shift the structure-activity relationship (SAR) of a final product.

Morpholine,4-[(7-ethyl-3-formyl-1H-indol-1-yl)acetyl]-(9ci) — Head-to-Head Quantitative Differentiation Evidence


Higher Vendor-Supplied Purity as Compared to the 2-Methyl Indole Analog

The target compound is listed at a purity of 98.0% by the supplier Chemsrc , whereas the closest 2-methyl-substituted comparitor, 4-((2-methyl-1H-indol-1-yl)acetyl)morpholine (CAS 163629-12-7), is offered at a purity of 95%+ by Chemenu . A purity difference of approximately 3 percentage points can reduce the burden of additional purification when the compound is used as a synthetic intermediate or in biological assays where precise stoichiometry is critical.

Purity specification Procurement quality Indole-morpholine building blocks

Computed Lipophilicity (XLogP3-AA) Intermediate Between Des-Ethyl and 2-Methyl Analogs

Using the same computational engine (XLogP3 3.0), the target compound exhibits an XLogP3-AA value of 1.5 [1]. This lies between the more hydrophilic des-7-ethyl analog, 1-(2-morpholin-4-yl-2-oxoethyl)-1H-indole-3-carbaldehyde (CAS 335207-46-0), which has an XLogP3-AA of 0.7 [2], and the more lipophilic 2-methyl congener, 4-((2-methyl-1H-indol-1-yl)acetyl)morpholine (CAS 163629-12-7), with an XLogP3-AA of 1.7 [3]. The ~0.8 log unit span indicates that the 7-ethyl group contributes substantial lipophilicity relative to the unsubstituted baseline, while the formyl group moderates the overall logP compared to the 2-methyl variant.

Lipophilicity XLogP3 Drug-likeness Indole derivatives

Greater Conformational Flexibility Compared to the Des-7-Ethyl Analog

The target compound possesses 4 rotatable bonds, as computed by Cactvs 3.4.8.18 [1], whereas the des-7-ethyl analog (CAS 335207-46-0) has only 3 rotatable bonds [2]. The additional rotatable bond arises from the 7-ethyl substituent, which increases conformational degrees of freedom. This can influence binding entropy penalties and the compound's ability to adapt to different protein binding pockets in target-based drug discovery.

Rotatable bonds Conformational flexibility Molecular complexity

Dual Orthogonal Functionalization: 7-Ethyl and 3-Formyl Groups Enable Divergent Derivatization Pathways

Unlike the des-ethyl analog (CAS 335207-46-0) which provides only a formyl handle, the target compound simultaneously presents a 7-ethyl group that can undergo benzylic functionalization and a 3-formyl group amenable to condensation, reductive amination, or Wittig-type chemistry. While no direct kinetic or yield comparison data are available, the presence of two distinct reactive sites in a single building block is a class-level structural advantage for combinatorial library synthesis [1][2]. The indole NH is already capped by the acetyl-morpholine moiety, directing further functionalization exclusively to the 7-ethyl and 3-formyl positions, thereby simplifying synthetic planning.

Orthogonal reactivity Scaffold diversification Late-stage functionalization

Morpholine,4-[(7-ethyl-3-formyl-1H-indol-1-yl)acetyl]-(9ci) — Highest-Value Application Scenarios Stemming from Quantitative Evidence


Medicinal Chemistry Library Synthesis Requiring a Pre-Purified, Dual-Functionalized Indole Scaffold

The 98.0% vendor purity and the simultaneous presence of 7-ethyl and 3-formyl groups make this compound a ready-to-use building block in parallel medicinal chemistry. Researchers can capitalize on the formyl group for reductive amination or Grignard additions while retaining the ethyl substituent for subsequent benzylic oxidation or halogenation, generating two diversity vectors from a single scaffold without additional protection/deprotection steps.

Structure-Activity Relationship (SAR) Studies Where Intermediate Lipophilicity Is Desired

With an XLogP3-AA of 1.5, the compound occupies a lipophilicity window between the more polar des-ethyl variant (0.7) and the more lipophilic 2-methyl congener (1.7) [1][2]. This property is particularly relevant for CNS or intracellular target programs where an intermediate logP often correlates with optimal passive permeability and adequate aqueous solubility. Selecting this compound over the 2-methyl analog can improve the developability profile of early lead series.

Conformational Flexibility Optimization in Target-Based Drug Design

The additional rotatable bond originating from the 7-ethyl group (4 vs. 3 in the des-ethyl analog) [3] provides greater conformational sampling. This feature can be exploited in structure-based design when a target binding site requires an induced fit or when screening libraries with enhanced three-dimensionality. Procurement of this specific analog thus supports programs where conformational entropy is a design parameter.

Process Development and Scale-Up Where Higher Starting Purity Reduces Downstream Cost

In route scouting and process development, a 3-percentage-point purity advantage over the 2-methyl analog (98.0% vs. 95%+) translates to fewer purification cycles and higher throughput in the synthesis of advanced intermediates. For kilogram-scale laboratory campaigns, this purity difference can represent measurable savings in solvent, time, and chromatographic media.

Quote Request

Request a Quote for Morpholine,4-[(7-ethyl-3-formyl-1H-indol-1-yl)acetyl]-(9ci)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.